molecular formula C20H22FN3 B10886225 3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B10886225
M. Wt: 323.4 g/mol
InChI Key: XRJFCKVVVAVUIJ-UHFFFAOYSA-N
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Description

3-{[4-(2-Fluorobenzyl)piperazino]methyl}-1H-indole is a complex organic compound that features an indole core structure substituted with a piperazine ring and a fluorobenzyl group. The indole nucleus is a common structural motif in many biologically active compounds, making this compound of significant interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-Fluorobenzyl)piperazino]methyl}-1H-indole typically involves multi-step organic synthesis. One common approach is the following:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions. For instance, 1-(2-fluorobenzyl)piperazine can be synthesized by reacting 2-fluorobenzyl chloride with piperazine.

    Coupling of Indole and Piperazine: The final step involves coupling the indole core with the piperazine derivative. This can be achieved through a Mannich reaction, where formaldehyde is used as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-Fluorobenzyl)piperazino]methyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

3-{[4-(2-Fluorobenzyl)piperazino]methyl}-1H-indole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to natural indole derivatives.

    Medicine: This compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-Fluorobenzyl)piperazino]methyl}-1H-indole involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. The piperazine ring enhances its binding affinity and specificity. The fluorobenzyl group can modulate the compound’s pharmacokinetic properties, such as its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole core.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.

Uniqueness

3-{[4-(2-Fluorobenzyl)piperazino]methyl}-1H-indole is unique due to the combination of its indole core, piperazine ring, and fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22FN3

Molecular Weight

323.4 g/mol

IUPAC Name

3-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C20H22FN3/c21-19-7-3-1-5-16(19)14-23-9-11-24(12-10-23)15-17-13-22-20-8-4-2-6-18(17)20/h1-8,13,22H,9-12,14-15H2

InChI Key

XRJFCKVVVAVUIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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